molecular formula C20H20ClN3O2S B289123 N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Katalognummer B289123
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: APWJWRCYGFDFNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by scientists at the University of Dundee in Scotland and has since been the subject of several studies to understand its mechanism of action and potential applications.

Wirkmechanismus

CCT018159 exerts its effects by inhibiting the activity of several key enzymes and signaling pathways in the body. It has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. CCT018159 has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of several key enzymes and signaling pathways, which can lead to changes in cellular processes and gene expression. CCT018159 has also been shown to have anti-inflammatory and anti-cancer effects, which may be due to its ability to inhibit the activity of key enzymes and signaling pathways involved in these processes.

Vorteile Und Einschränkungen Für Laborexperimente

CCT018159 has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, CCT018159 is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Zukünftige Richtungen

There are several potential future directions for research on CCT018159. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that CCT018159 can inhibit the activity of GSK-3β, which is involved in the development of Alzheimer's disease. Another potential area of interest is its potential applications in cancer therapy. Studies have shown that CCT018159 can inhibit the activity of CDK2, which is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. Overall, CCT018159 is a promising compound that has the potential to be developed into a therapeutic agent for several diseases.

Synthesemethoden

CCT018159 can be synthesized using a multi-step process that involves the reaction of several key reagents. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form the intermediate 2-chloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with thiosemicarbazide to form the final product, CCT018159. The synthesis of CCT018159 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Wissenschaftliche Forschungsanwendungen

CCT018159 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in the development and progression of these diseases. For example, studies have shown that CCT018159 can inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.

Eigenschaften

Molekularformel

C20H20ClN3O2S

Molekulargewicht

401.9 g/mol

IUPAC-Name

N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-3-26-14-10-8-13(9-11-14)18-17(12(2)22-20(27)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27)

InChI-Schlüssel

APWJWRCYGFDFNH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.